1,4-Dicaffeoylquinic acid 1,4-Dicaffeoylquinic acid 1,4-Dicaffeylquinic acid is a natural product found in Echinacea angustifolia, Artemisia carvifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1182-34-9
VCID: VC21339122
InChI: InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+
SMILES: C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol

1,4-Dicaffeoylquinic acid

CAS No.: 1182-34-9

Cat. No.: VC21339122

Molecular Formula: C25H24O12

Molecular Weight: 516.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dicaffeoylquinic acid - 1182-34-9

CAS No. 1182-34-9
Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
IUPAC Name 1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35)/b7-3+,8-4+
Standard InChI Key IYXQRCXQQWUFQV-FCXRPNKRSA-N
Isomeric SMILES C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
SMILES C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Chemical Structure and Properties

1,4-Dicaffeoylquinic acid possesses a complex chemical structure characterized by its quinic acid core with two caffeoyl groups attached at specific positions. The detailed chemical information is presented in Table 1.

Table 1: Chemical and Physical Properties of 1,4-Dicaffeoylquinic Acid

PropertyValueReference
IUPAC Name(3R,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid
Molecular FormulaC₂₅H₂₄O₁₂
Molecular Weight516.45 g/mol
CAS Number1182-34-9
SMILES (Canonical)C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
SMILES (Isomeric)C1C@HO
InChI KeyIYXQRCXQQWUFQV-RDJMKVHDSA-N
Topological Polar Surface Area (TPSA)211.00 Ų
XlogP1.50
H-Bond Acceptor11
H-Bond Donor7
Rotatable Bonds7

The chemical structure of 1,4-DCQA features two (E)-3-(3,4-dihydroxyphenyl)acryloyl groups attached to a cyclohexane-1-carboxylic acid core. The molecule contains multiple hydroxyl groups, contributing to its polarity and potential for hydrogen bonding with biological targets .

Natural Sources and Occurrence

1,4-Dicaffeoylquinic acid has been identified in various plant species, particularly in medicinal plants. The primary natural sources include:

Table 2: Natural Sources of 1,4-Dicaffeoylquinic Acid

Plant SpeciesPlant PartReference
Xanthium sibiricum (Xanthii fructus)Fruit
Artemisia sacrorum Ledeb.Aerial parts
Ligusticum chuanxiongRoots, rhizomes
Gastrodia elataAerial parts
Echinacea speciesVarious parts
Hedera helixVarious parts

The biosynthesis of 1,4-DCQA, like other dicaffeoylquinic acids, is understood to occur through a complex pathway. Monocaffeoylquinic acid or chlorogenic acid is first formed through a combination of the shikimic acid pathway and the phenylpropanoid pathway. The synthesis of DCQAs is hypothesized to result from monocaffeoylquinic acid acylation with caffeoyl-CoA, although the complete biosynthetic pathway is still being fully elucidated .

Analytical Methods for Identification and Characterization

The accurate identification and characterization of 1,4-DCQA amid its structural isomers present significant analytical challenges. Several advanced techniques have been developed to address these challenges.

LC-MS (Liquid Chromatography-Mass Spectrometry) has proven particularly valuable for discriminating between the six isomers of dicaffeoylquinic acid. The fragmentation behavior of each isomer, including 1,4-DCQA, provides distinctive patterns that enable specific identification .

For 1,4-DCQA, the distinctive fragmentation observed involves elimination of the C1 caffeoyl residue, repeated dehydrations leading to the aromatization of the quinic acid moiety, and its decarboxylation. This process is thought to be initiated by the C1 carboxyl protonating the C5 hydroxyl in the inverted chair conformer, followed by its protonating the C1 caffeoyl residue in the favored chair conformation .

Notably, 1,4-DCQA can be differentiated from other isomers based on the ease of removal of the caffeoyl residue during fragmentation, which follows the pattern: 1 ≈ 5 > 3 > 4 . Additionally, chromatographic resolution on reversed-phase packings facilitates the distinction between isomers that might exhibit similar fragmentation patterns .

Biological Activities and Pharmacological Properties

1,4-Dicaffeoylquinic acid demonstrates diverse biological activities, with anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Properties

1,4-DCQA exhibits significant anti-inflammatory effects through multiple mechanisms:

  • Inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-α (TNF-α) production

  • Potential suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways

  • Reduction of pro-inflammatory cytokine production

Studies have shown that DCQAs, including 1,4-DCQA, can trigger cellular mechanisms important in modulating inflammatory responses, such as decreasing NF-κB activation, which plays a crucial role in regulating inflammatory processes .

Antioxidant Activities

1,4-DCQA, like other DCQAs, demonstrates potent antioxidant properties:

  • Activation of the Nrf2 pathway, a key regulator of antioxidant responses

  • Reduction of oxidative stress in various biological systems

  • Protection against free radical-induced damage

Other Pharmacological Properties

Additional pharmacological properties of 1,4-DCQA and related DCQAs include:

  • Potential antitussive or antispasmodic properties relevant to respiratory conditions

  • Possible antimicrobial activities

  • Neuroprotective potential

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,4-DCQA, as predicted by admetSAR 2, provide insights into its pharmacokinetic profile:

Table 3: Predicted ADMET Properties of 1,4-Dicaffeoylquinic Acid

TargetValueProbability (%)
Human Intestinal Absorption+84.60%
Caco-2-90.06%
Blood Brain Barrier-55.00%
Human oral bioavailability-67.14%
Subcellular localizationMitochondria67.70%
OATP2B1 inhibitor-70.95%
OATP1B1 inhibitor+94.33%
OATP1B3 inhibitor+94.24%

These predictions suggest moderate intestinal absorption but limited bioavailability and blood-brain barrier penetration, factors that may influence the development of therapeutic applications .

Therapeutic Applications

Respiratory Disease Applications

One of the most promising therapeutic applications of 1,4-DCQA relates to respiratory diseases. DCQAs, including 1,4-DCQA, are found in medicinal plants such as Echinacea species and Hedera helix, whose multi-constituent extracts are used worldwide to treat respiratory conditions .

Based on available pre-clinical data, DCQAs trigger cellular mechanisms important in the treatment of respiratory diseases:

  • Decreasing NF-κB activation

  • Reducing oxidative stress

  • Activating the Nrf2 pathway

  • Potential antitussive (cough-suppressing) effects

  • Possible antispasmodic properties beneficial for bronchial conditions

Current Research Status and Future Directions

Research on 1,4-DCQA continues to evolve, with several areas of active investigation:

  • Further elucidation of molecular mechanisms underlying its biological activities

  • Development of improved analytical methods for identification and quantification

  • Clinical investigations to translate pre-clinical findings into therapeutic applications

  • Exploration of synergistic effects with other bioactive compounds

  • Development of novel drug delivery systems to enhance bioavailability

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